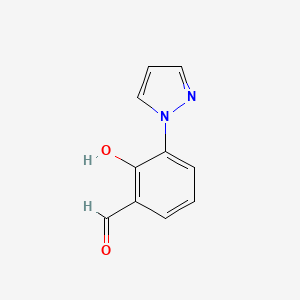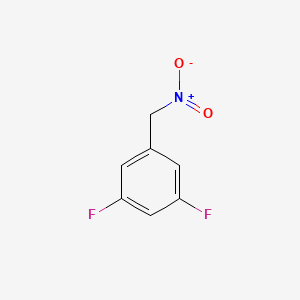
1,3-Difluoro-5-(nitromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-5-(nitromethyl)benzene is an organic compound with the molecular formula C7H5F2NO2. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and a nitromethyl group is attached at the 5 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-5-(nitromethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1,3-difluorobenzene. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of the nitromethyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-(nitromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitromethyl group can be reduced to an aminomethyl group under suitable conditions.
Substitution: The fluorine atoms can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Aminomethyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Difluoro-5-(nitromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are investigated for their potential use as pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-difluoro-5-(nitromethyl)benzene and its derivatives depends on the specific application. In biological systems, the nitromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with molecular targets such as enzymes and receptors. The fluorine atoms can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluoro-2-(nitromethyl)benzene
- 1,4-Difluoro-5-(nitromethyl)benzene
- 1,3-Difluoro-4-(nitromethyl)benzene
Comparison
1,3-Difluoro-5-(nitromethyl)benzene is unique due to the specific positioning of the fluorine atoms and the nitromethyl group. This arrangement can influence its reactivity and the types of reactions it undergoes. Compared to other similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H5F2NO2 |
|---|---|
Molecular Weight |
173.12 g/mol |
IUPAC Name |
1,3-difluoro-5-(nitromethyl)benzene |
InChI |
InChI=1S/C7H5F2NO2/c8-6-1-5(4-10(11)12)2-7(9)3-6/h1-3H,4H2 |
InChI Key |
FJPZIGPRHDUDHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


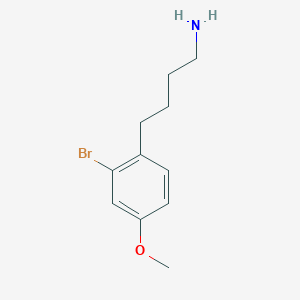
![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid](/img/structure/B15316626.png)
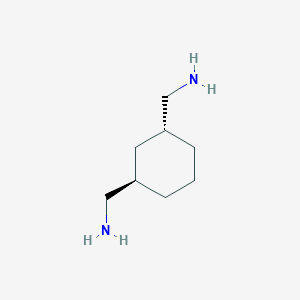
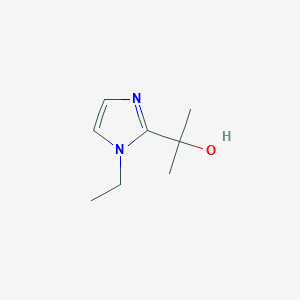
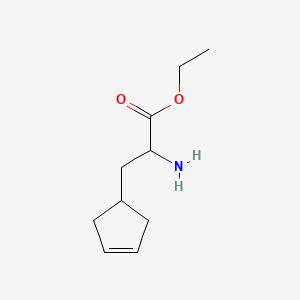

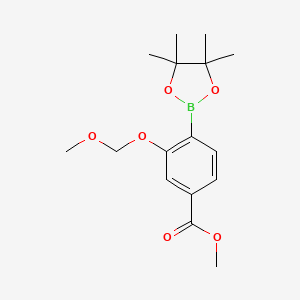

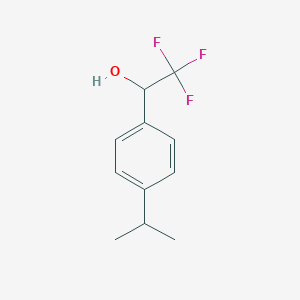
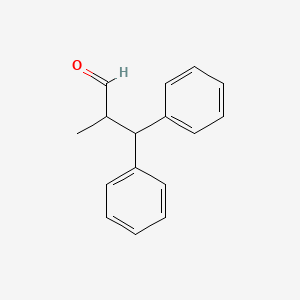
![tert-butylN-[2-(chlorosulfonyl)propyl]carbamate](/img/structure/B15316690.png)
